(1S,2S)-2-Methyl-cyclobutylamine
Description
(1S,2S)-2-Methyl-cyclobutylamine is a chiral cyclobutane derivative characterized by a four-membered cyclobutane ring with a methyl group at the 2-position and an amine group at the 1-position. Its stereochemistry, defined by the (1S,2S) configuration, imparts unique spatial and electronic properties that are critical in medicinal chemistry and asymmetric synthesis.
- Molecular Formula: C₅H₁₁N
- Molar Mass: 85.15 g/mol
- Structural Features: The cyclobutane ring introduces significant ring strain, which enhances reactivity compared to larger cycloalkanes. The methyl group at C2 and the amine at C1 create a steric and electronic environment that influences interactions with biological targets or catalysts.
Properties
IUPAC Name |
(1S,2S)-2-methylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMQZXMSPLVJJN-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Methyl-cyclobutylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of cyclobutanone with methylamine, followed by reduction to yield the desired amine. The reaction conditions often include the use of strong bases and reducing agents to facilitate the cyclization and reduction steps .
Industrial Production Methods
Industrial production of (1S,2S)-2-Methyl-cyclobutylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Methyl-cyclobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or the cyclobutane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutylamines .
Scientific Research Applications
(1S,2S)-2-Methyl-cyclobutylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Methyl-cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
(1R,2S)-2-Methoxy-cyclobutylamine
- Molecular Formula: C₅H₁₁NO
- Molar Mass : 101.15 g/mol
- Substituents : A methoxy (-OCH₃) group replaces the methyl group at C2.
- Stereochemistry : The (1R,2S) configuration creates a distinct spatial arrangement compared to the (1S,2S) isomer.
Key Differences :
- Polarity: The methoxy group increases polarity due to its oxygen atom, enhancing hydrogen-bonding capability and aqueous solubility compared to the nonpolar methyl group.
- Steric Effects : The methoxy group’s larger van der Waals radius may introduce greater steric hindrance, affecting binding to chiral receptors.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂ (estimated)
- Substituents: Combines a methylamino (-NHCH₃) group at C1 and a methyl ester (-COOCH₃) at the carboxyl position.
- Functionality : The ester group introduces hydrolytic instability under basic conditions, unlike the primary amine in (1S,2S)-2-Methyl-cyclobutylamine.
Key Differences :
- Reactivity : The ester moiety allows for further derivatization (e.g., hydrolysis to carboxylic acids), whereas the primary amine in the target compound is more nucleophilic.
- Synthesis : Involves sodium hydride-mediated alkylation with methyl iodide, followed by Boc deprotection and HCl treatment .
Physico-Chemical Properties
Research Findings and Implications
Stereochemical Impact : The (1S,2S) configuration of the target compound may offer superior enantioselectivity in catalysis or binding to biological targets compared to (1R,2S) isomers.
Substituent Effects: Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration.
Synthetic Complexity : Steric hindrance in cyclobutane systems complicates stereoselective synthesis. Sodium hydride and methyl iodide are effective for alkylation, but methoxy groups may require milder conditions to avoid ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
